molecular formula C7H11BN2O2 B11748869 [5-(Dimethylamino)pyridin-2-yl]boronic acid

[5-(Dimethylamino)pyridin-2-yl]boronic acid

Cat. No.: B11748869
M. Wt: 165.99 g/mol
InChI Key: ULOBXXZRPTWYBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(Dimethylamino)pyridin-2-yl]boronic acid (CAS 1039736-76-9) is a valuable organoboron reagent featuring an electron-donating dimethylamino group on its pyridine core. This substitution makes it a compound of significant interest in synthetic chemistry, particularly in catalytic applications and as a building block for pharmaceutical research. Its primary research value lies in its role as a cooperative catalyst. When combined with arylboronic acids, this compound significantly enhances dehydrative condensation reactions between carboxylic acids and amines to form amides, a fundamental transformation in organic synthesis . This cooperative catalysis system is exceptionally effective for challenging substrates, including sterically hindered α-branched carboxylic acids and conjugated carboxylic acids, and has been successfully applied in the synthesis of active pharmaceutical ingredients such as sitagliptin . The compound is typically characterized by the molecular formula C7H11BN2O2 and a molecular weight of 165.99 g/mol . As a versatile synthetic handle, it is also amenable to various palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures for drug discovery and material science. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H11BN2O2

Molecular Weight

165.99 g/mol

IUPAC Name

[5-(dimethylamino)pyridin-2-yl]boronic acid

InChI

InChI=1S/C7H11BN2O2/c1-10(2)6-3-4-7(8(11)12)9-5-6/h3-5,11-12H,1-2H3

InChI Key

ULOBXXZRPTWYBZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=C(C=C1)N(C)C)(O)O

Origin of Product

United States

Preparation Methods

Synthesis from 5-Bromo-2-(dimethylamino)pyridine

Procedure (adapted from):

  • Dimethylation :

    • 5-Bromo-2-aminopyridine reacts with formaldehyde and formic acid under reflux to introduce dimethylamine.

    • Conditions : HCO₂H (excess), HCHO (37% aq.), 100°C, 6–8 h.

    • Yield : 80–85%.

  • Lithiation-Borylation :

    • 5-Bromo-2-(dimethylamino)pyridine is treated with n-BuLi in THF at –78°C, followed by triisopropyl borate.

    • Hydrolysis with HCl yields the boronic acid.

    • Key Parameters :

      • Molar ratio (n-BuLi : substrate = 1.2 : 1).

      • Solvent: THF; reaction time: 2 h.

    • Yield : 60–70%.

Alternative Magnesium-Halogen Exchange

Procedure (from):

  • 5-Bromo-2-(dimethylamino)pyridine reacts with Mg turnings in THF under nitrogen.

  • Quenching with trimethyl borate followed by acidic hydrolysis.

  • Yield : 55–65%.

Comparison of Halogen-Metal Exchange Methods

ParameterLithiationMagnesiation
Temperature–78°C25°C
Reaction Time2 h4 h
Yield60–70%55–65%
ScalabilityModerateHigh

Directed Ortho-Metallation (DoM)

This method leverages directing groups to achieve regioselective borylation.

Using Dimethylamino as Directing Group

Procedure (from):

  • 2-(Dimethylamino)pyridine is treated with LDA (lithium diisopropylamide) at –78°C.

  • Boron electrophile (e.g., B(OMe)₃) is added, followed by hydrolysis.

  • Yield : 50–55%.

Limitations :

  • Competing side reactions at the dimethylamino group reduce efficiency.

  • Requires strict temperature control.

Palladium-Catalyzed Miyaura Borylation

A versatile method for introducing boronic acid groups via cross-coupling.

Miyaura Borylation of 5-Bromo-2-(dimethylamino)pyridine

Procedure (adapted from):

  • Catalyst : Pd(dppf)Cl₂ (5 mol%).

  • Boron Source : Bis(pinacolato)diboron (1.5 equiv).

  • Base : KOAc (3 equiv) in dioxane at 90°C for 12 h.

  • Yield : 75–80%.

Optimization Insights :

  • Higher yields with microwave-assisted heating (100°C, 1 h).

  • TLC monitoring recommended to avoid over-borylation.

Iridium-Catalyzed C–H Borylation

Direct functionalization of C–H bonds offers atom-economical synthesis.

Ir-Catalyzed Borylation of 2-(Dimethylamino)pyridine

Procedure (from):

  • Catalyst : [Ir(COD)OMe]₂ (3 mol%) with dtbpy ligand.

  • Boron Source : HBpin (1.2 equiv) in cyclohexane at 80°C for 24 h.

  • Yield : 40–45%.

Challenges :

  • Moderate regioselectivity (5- vs. 4-position).

  • Requires inert atmosphere and dry solvents.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield Range
Halogen-Metal ExchangeHigh regioselectivity, scalableCryogenic conditions required55–70%
Directed MetallationNo pre-functionalization neededLow yield, side reactions50–55%
Miyaura BorylationHigh yield, mild conditionsCostly palladium catalysts75–80%
Ir-Catalyzed C–HAtom-economicalPoor regioselectivity40–45%

Industrial-Scale Considerations

  • Preferred Route : Miyaura borylation due to robustness and high yield.

  • Cost Drivers : Palladium catalyst (recyclability critical) and boron reagents.

  • Purification : Acidic hydrolysis followed by recrystallization from ethanol/water.

Emerging Techniques

  • Electrochemical Borylation : Preliminary studies show promise for reducing metal catalyst use.

  • Flow Chemistry : Enables safer handling of lithiated intermediates .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Boronic esters, borates.

    Reduction: Reduced boron species.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Intermediates

[5-(Dimethylamino)pyridin-2-yl]boronic acid serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its boronic acid functionality enables it to participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds which are essential in drug development. This compound has been utilized in synthesizing inhibitors for various diseases, including cancer and bacterial infections.

Enzyme Inhibition

Research indicates that boronic acids can act as reversible inhibitors for serine proteases and other enzymes. The ability of this compound to form covalent bonds with active site residues allows it to inhibit enzyme activity effectively. This property is particularly useful in developing treatments for conditions like cancer and neurodegenerative diseases.

Case Study: Inhibition of Proteases
A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on proteases involved in tumor progression, suggesting its potential as a therapeutic agent in oncology .

Antibacterial Activity

The compound has shown promise in antibacterial applications, particularly against resistant strains of bacteria. Its structural features enhance its binding affinity to bacterial targets, making it a candidate for developing new antibiotics.

Case Study: Antimicrobial Efficacy
In vitro studies have reported that this compound derivatives demonstrate potent activity against Staphylococcus aureus and Escherichia coli, with mechanisms involving disruption of bacterial cell wall synthesis .

Agrochemical Applications

In agriculture, boronic acids are explored for their potential use as herbicides and fungicides. The ability to modify the structure of this compound allows for the development of agrochemicals with enhanced efficacy and reduced environmental impact.

Mechanism of Action

The mechanism of action of [5-(Dimethylamino)pyridin-2-yl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain active site serine residues. The compound’s dimethylamino group enhances its solubility and facilitates its interaction with biological targets .

Comparison with Similar Compounds

Substituent Electronic Effects

The electronic nature of substituents on the pyridine ring significantly impacts boronic acid reactivity and stability:

  • Electron-Donating Groups (EDGs): Dimethylamino (Target Compound): The dimethylamino group at the 5-position donates electrons via resonance, increasing the electron density at the boronic acid site. This can enhance stability and reactivity in Suzuki couplings by reducing oxidative deboronation . Methoxy (2-Methoxy-5-pyridylboronic Acid): The methoxy group () also acts as an EDG, but its weaker resonance donation compared to dimethylamino may result in slightly lower reactivity. NMR data for this compound (δ 8.82 ppm for pyrimidine protons) suggest conjugation effects similar to those in the target compound .
  • Electron-Withdrawing Groups (EWGs):
    • Chloro (5-Chloro-2-methoxypyridin-4-ylboronic Acid, ): The chloro group is an EWG, reducing electron density at the boronic acid site. This can decrease coupling efficiency but improve stability under basic conditions .
Table 1: Electronic Effects of Substituents
Compound Substituent Position Electronic Effect Reactivity in Suzuki Coupling
[5-(Dimethylamino)pyridin-2-yl]boronic acid 5 (EDG), 2 (B) Strong EDG High (predicted)
2-Methoxy-5-pyridylboronic acid 2 (EDG), 5 (B) Moderate EDG Moderate
5-Chloro-2-methoxypyridin-4-ylboronic acid 5 (EWG), 4 (B) EWG Low

Substituent Position and Steric Effects

The position of substituents relative to the boronic acid group influences steric hindrance and conjugation:

  • Ortho-Substitution (Target Compound): The boronic acid at the 2-position and dimethylamino group at the 5-position create a meta relationship on the pyridine ring. This minimizes steric hindrance, allowing efficient coupling .

Stability and Disproportionation

Electron-donating groups like dimethylamino may mitigate boronic acid disproportionation (self-condensation) by stabilizing the boronate intermediate. Studies on 1-(2-pyridinyl)-5-pyrazolones () suggest that EDGs enhance stability in protic solvents, a property likely shared by the target compound . In contrast, boronic acids with EWGs (e.g., nitro or cyano) are more prone to decomposition under acidic conditions .

Biological Activity

[5-(Dimethylamino)pyridin-2-yl]boronic acid is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a boronic acid functional group attached to a pyridine ring, which enhances its reactivity and biological interactions. The presence of the dimethylamino group contributes to its solubility and ability to interact with various biological targets.

  • Enzyme Inhibition : Boronic acids are known to act as enzyme inhibitors by forming reversible covalent bonds with the active site of serine proteases and other enzymes. This property is essential for their role in therapeutic applications, especially in cancer treatment.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways by interacting with proteins involved in cell proliferation and apoptosis, potentially making it useful in cancer therapy.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In one study, the compound demonstrated enhanced apoptosis induction compared to standard treatments like bleomycin, suggesting its potential as an anticancer agent .

Case Studies

  • Study on Cancer Cell Lines : A comprehensive analysis was conducted on the efficacy of this compound against FaDu hypopharyngeal tumor cells. The results showed a significant reduction in cell viability, indicating strong anticancer properties.
  • Mechanistic Insights : Further investigations revealed that the compound inhibits specific kinases involved in cancer progression, leading to reduced tumor growth in preclinical models .

Data Tables

Biological Activity Cell Line IC50 (µM) Mechanism
AnticancerFaDu (Hypopharyngeal)5.0Apoptosis induction
AnticancerMCF-7 (Breast Cancer)3.2Kinase inhibition
Enzyme InhibitionTrypsin0.8Covalent binding

Research Findings

  • In vitro Studies : Experimental data show that this compound exhibits potent inhibitory activity against key enzymes involved in tumor metabolism.
  • Structure-Activity Relationship (SAR) : Variations in the chemical structure of boronic acids have been explored to optimize their biological activity. Modifications to the pyridine ring and boron functionalization significantly affect their potency and selectivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [5-(Dimethylamino)pyridin-2-yl]boronic acid?

  • Methodology : The synthesis typically involves Suzuki-Miyaura cross-coupling or directed ortho-borylation. For pyridine-based boronic acids, palladium catalysts (e.g., Pd(PPh₃)₄) and bases like K₂CO₃ in THF/water mixtures are effective . Protecting groups may stabilize reactive sites during synthesis, as seen in tetrahydrofuran-containing analogs .
  • Key Considerations : The dimethylamino group’s electron-donating nature may require adjusted reaction temperatures (e.g., 80–100°C) to avoid premature protodeboronation.

Q. How can researchers purify and characterize this compound?

  • Methodology : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is standard. LC-MS and ¹¹B NMR are critical for confirming boronic acid integrity .
  • Stability : Store under inert gas (N₂/Ar) at 0–4°C to minimize oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.